molecular formula C11H9NO4 B1199355 Nivimedone CAS No. 49561-92-4

Nivimedone

Cat. No.: B1199355
CAS No.: 49561-92-4
M. Wt: 219.19 g/mol
InChI Key: KMQFWCXRCDQFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound existing in several distinct chemical forms. The free base form of this compound carries the systematic name 3-hydroxy-5,6-dimethyl-2-nitroinden-1-one, reflecting its core indanone structure with specific substituent positioning. This nomenclature precisely describes the hydroxyl group at position 3, the nitro group at position 2, and the methyl substituents at positions 5 and 6 of the indene ring system.

The sodium salt derivative, commonly referred to as this compound sodium, possesses the systematic name sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium, which describes the anionic nature of the nitro group and its coordination with the sodium cation. This nomenclature reflects the electronic rearrangement that occurs upon salt formation, where the nitro group adopts an aci-nitro configuration, creating a resonance-stabilized anion.

Chemical Form Molecular Formula Molecular Weight (g/mol) CAS Number
Free Base C₁₁H₉NO₄ 219.19 49561-92-4
Sodium Salt (Anhydrous) C₁₁H₈NNaO₄ 241.17 62077-09-2
Sodium Salt (Monohydrate) C₁₁H₁₀NNaO₅ 259.19 62077-09-2

The molecular formula analysis reveals that the transformation from free base to sodium salt involves deprotonation, resulting in the loss of one hydrogen atom and the incorporation of a sodium cation. The monohydrate form includes an additional water molecule, which can significantly influence the compound's physical properties and stability characteristics.

Stereochemical Configuration and Chiral Properties

This compound exhibits achiral characteristics, containing no defined stereocenters within its molecular structure. The compound's stereochemical analysis reveals zero out of zero defined stereocenters, confirming the absence of chiral carbon atoms that would give rise to enantiomeric forms. This achiral nature simplifies the compound's stereochemical profile and eliminates concerns regarding optical activity or the need for enantioselective synthesis or separation.

The molecular geometry of this compound is largely planar due to the aromatic indene ring system and the conjugated nature of the carbonyl and nitro groups. The 5,6-dimethyl substitution pattern creates a symmetric arrangement that maintains the compound's achiral character while providing steric bulk that influences molecular interactions and crystal packing arrangements.

Stereochemical Parameter Value
Defined Stereocenters 0/0
E/Z Centers 0
Optical Activity None
Stereochemistry Classification Achiral
Molecular Charge 0 (free base)

The absence of stereoisomerism in this compound simplifies its analytical characterization and pharmaceutical development, as there are no concerns regarding the separation of enantiomers or the potential for different biological activities between stereoisomeric forms. This stereochemical simplicity represents an advantage in both synthetic accessibility and regulatory considerations.

Crystallographic Data and Solid-State Structure

The solid-state structure of this compound has been characterized through various crystallographic studies, revealing important insights into its molecular packing and intermolecular interactions. The crystal structure data indicates that this compound can crystallize in different polymorphic forms, depending on the specific chemical form and crystallization conditions employed.

The Cambridge Structural Database contains multiple entries for this compound-related compounds, providing a comprehensive foundation for understanding the solid-state behavior of this molecular family. The crystallographic analysis reveals that the indanone core adopts a planar configuration, with the nitro group positioned to maximize conjugation with the aromatic system.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of this compound, particularly involving the hydroxyl group at position 3 and the oxygen atoms of the nitro and carbonyl groups. These interactions create a three-dimensional network that stabilizes the crystal lattice and influences the compound's physical properties such as melting point, solubility, and stability.

Crystallographic Parameter Free Base Sodium Salt Monohydrate
Molecular Formula C₁₁H₉NO₄ C₁₁H₁₀NNaO₅
Formula Weight 219.19 259.19
Crystal System Not specified Not specified
Space Group Not specified Not specified

The presence of water molecules in the monohydrate form creates additional hydrogen bonding opportunities, which can significantly alter the crystal packing arrangement compared to the anhydrous forms. This hydration can influence the compound's dissolution behavior and bioavailability characteristics.

Tautomeric Forms and Electronic Delocalization Phenomena

This compound exhibits complex tautomeric equilibria that significantly influence its chemical and biological properties. The compound can exist in multiple tautomeric forms, with the most prominent being the keto-enol tautomerism involving the carbonyl groups and the hydroxyl group at position 3. These tautomeric interconversions are facilitated by the conjugated π-electron system that extends throughout the indanone framework.

The aci-nitro tautomeric form represents another significant structural variation, particularly relevant in the sodium salt derivative. In this form, the nitro group adopts a different electronic configuration, with the negative charge delocalized across the nitro oxygen atoms. This tautomeric form is stabilized by resonance and is essential for understanding the compound's reactivity and coordination chemistry.

Electronic delocalization phenomena in this compound are extensive due to the presence of multiple conjugated functional groups. The π-electron system extends from the aromatic ring through the carbonyl groups and can include the nitro group, creating a highly delocalized electronic structure. This delocalization contributes to the compound's stability and influences its spectroscopic properties, particularly ultraviolet-visible absorption characteristics.

Tautomeric Form Structural Feature Stability Factor
Keto Form C=O at positions 1,3 Aromatic stabilization
Enol Form C-OH at position 3 Hydrogen bonding
Aci-nitro Form Delocalized nitro group Resonance stabilization
Nitronic Acid Form C-NO₂H configuration Proton mobility

The tautomeric equilibrium position is influenced by environmental factors including pH, solvent polarity, and temperature. In aqueous solutions, the equilibrium typically favors forms that maximize hydrogen bonding interactions with water molecules. The presence of sodium ions in the salt form can shift these equilibria by stabilizing specific tautomeric forms through ionic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49561-92-4

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5,6-dimethyl-2-nitroindene-1,3-dione

InChI

InChI=1S/C11H9NO4/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16/h3-4,9H,1-2H3

InChI Key

KMQFWCXRCDQFFQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

Other CAS No.

49561-92-4

Related CAS

57441-90-4 (hydrochloride salt)

Synonyms

5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt
BRL 10833
nivimedone
nivimedone sodium
nivimedone, sodium salt, monohydrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nivimedone involves the reaction of 5,6-dimethyl-1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with azinate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its anhydrous form .

Chemical Reactions Analysis

Types of Reactions

Nivimedone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Nivimedone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and immune responses.

    Medicine: Explored for its potential therapeutic applications in treating allergic reactions and inflammatory conditions.

    Industry: Utilized in the development of anti-allergic formulations and products.

Mechanism of Action

Nivimedone exerts its effects by inhibiting the release of histamine and other mediators from mast cells. It targets specific receptors and pathways involved in the allergic response, thereby reducing inflammation and allergic symptoms .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural Comparisons

Compound Molecular Formula Key Structural Features Mechanism of Action
Nivimedone C₁₁H₉NO₄ Nitro group at C2; 5,6-dimethyl substitution Mast cell stabilizer; SRS-A antagonism
Zardaverine C₁₂H₁₀F₂N₂O₃ Difluoromethoxy substitution; pyridazinone Phosphodiesterase (PDE) inhibitor; bronchodilator
Tomelukast C₁₆H₂₂N₄O₃ Quinoline backbone; carbamate side chain Leukotriene receptor antagonist
Cromitrile C₂₀H₁₅N₅O₅ Tetrazolyl-benzopyran moiety Mast cell stabilizer; anti-IgE activity

Key Structural Insights :

  • This compound’s nitro group enhances electron-withdrawing effects, stabilizing its interaction with mast cell membranes .
  • Zardaverine’s difluoromethoxy group optimizes PDE4 inhibition, distinct from this compound’s mast cell targeting .
  • Cromitrile shares mast cell stabilization but incorporates a tetrazolyl group for improved solubility .

Mechanistic and Pharmacological Differences

This compound vs. Cromitrile :
  • Similarities : Both inhibit histamine release and are classified as mast cell stabilizers .
  • Differences :
    • This compound demonstrates modest SRS-A antagonism, whereas Cromitrile shows additional anti-IgE activity .
    • Cromitrile’s benzopyran-tetrazole structure may confer longer plasma half-life compared to this compound’s indenedione core .
This compound vs. Zardaverine :
  • Mechanism : Zardaverine inhibits PDE4, increasing cAMP levels for bronchodilation, while this compound directly blocks mast cell degranulation .
  • Clinical Use : Zardaverine is preferred in acute bronchospasm, whereas this compound is prophylactic .

Clinical Efficacy and Limitations

This compound in Asthma Management :
  • A 1979 double-blind trial (n=24) showed sodium this compound (200 mg thrice daily) significantly improved peak expiratory flow rate (PEFR) and reduced bronchodilator use in 50% of patients.
Comparison with DSCG :
  • This compound’s oral administration offers convenience over DSCG’s inhaled route, but its efficacy is less consistent across patient subgroups .

Regulatory and Industrial Status

Compound FDA UNII EMA XEVMPD Index WHO INN Recognition
This compound 1M887244YI SUB09333MIG Yes (1977)
Zardaverine TQ358GWH6Y SUB00142MIG Yes (1989)
Cromitrile W6V355N614 SUB06823MIG Yes

Notable Observations:

  • This compound’s INN was established earlier (1977) than Zardaverine’s (1989), reflecting its historical development .
  • Industrial production of this compound derivatives (e.g., sodium salt) is standardized under HS 29147000, ensuring regulatory compliance .

Biological Activity

Nivimedone, also known as sodium this compound or BRL10833, is a compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a mast cell stabilizer and has been investigated for its antiallergic properties. It has been shown to act on various biological pathways, particularly through interactions with GPR35, a G protein-coupled receptor implicated in inflammatory responses.

Pharmacological Properties

  • Mast Cell Stabilization : this compound has demonstrated significant activity in stabilizing mast cells, which play a crucial role in allergic reactions. By inhibiting the release of mediators from these cells, this compound can mitigate allergic symptoms and inflammation.
  • GPR35 Agonism : Research indicates that this compound acts as an agonist for GPR35, with an effective concentration (EC50) of approximately 1.9 ± 0.3 μM. This interaction suggests a mechanism through which this compound may exert its anti-inflammatory effects .
  • Nitric Oxide Release : As a nitrate prodrug, this compound is capable of releasing nitric oxide (NO) in a controlled manner. This property is significant for therapeutic applications in conditions requiring vasodilation and improved blood flow .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Allergic Responses : By stabilizing mast cells and preventing degranulation, this compound reduces the release of histamine and other pro-inflammatory cytokines.
  • Nitric Oxide Pathway : The controlled release of NO contributes to vasodilation and may enhance tissue perfusion in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Clinical Trials : In clinical settings, sodium this compound has shown promise in treating allergic conditions such as asthma and rhinitis. A study indicated that patients receiving this compound experienced fewer allergic episodes compared to those on placebo .
  • Animal Models : In rodent models of allergy, this compound significantly reduced symptoms associated with passive cutaneous anaphylaxis, demonstrating its potential as a therapeutic agent in managing allergic reactions .

Data Table: Summary of Biological Activities

ActivityMechanismEC50 (μM)Reference
Mast Cell StabilizationInhibition of mediator release1.9 ± 0.3
GPR35 AgonismActivation of inflammatory pathways1.9 ± 0.3
Nitric Oxide ReleaseVasodilation-

Q & A

Q. What tools enhance efficiency in systematic reviews of this compound-related literature?

  • Methodological Answer : Use NVivo for thematic coding of qualitative data and EndNote for citation management. Leverage PRISMA frameworks to structure reviews and Rayyan for collaborative screening . Prioritize peer-reviewed journals with robust impact factors (e.g., Journal of Medicinal Chemistry) .
    Nvivo进阶:文献综述场景-百科全书+Nvivo, 十分钟做完文献梳理
    10:54

Q. How can interdisciplinary teams align methodologies in this compound research?

  • Methodological Answer : Establish a shared protocol repository (e.g., OSF) with standardized SOPs for assays. Hold cross-disciplinary workshops to harmonize terminology (e.g., "target engagement" vs. "binding affinity"). Use collaborative platforms like Slack for real-time data discussion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.